N-(2-chlorobenzyl)-2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an acyl chloride under acidic conditions.
Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the indole derivative.
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into a more reduced form.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with antiviral, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, known for their antimicrobial and anticancer activities.
Properties
Molecular Formula |
C21H19ClN4O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C21H19ClN4O2/c1-2-20-24-25-21(28-20)16-12-26(18-10-6-4-8-15(16)18)13-19(27)23-11-14-7-3-5-9-17(14)22/h3-10,12H,2,11,13H2,1H3,(H,23,27) |
InChI Key |
RHHGMWFLBLWWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.